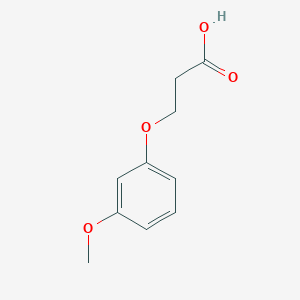

3-(3-Methoxyphenoxy)propionic Acid

Descripción

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical context of phenoxy acid research, which gained momentum during the mid-twentieth century alongside the advancement of organic synthesis methodologies and pharmaceutical chemistry. While specific documentation of the initial discovery date for this particular compound remains limited in the available literature, its development can be traced to the systematic exploration of phenoxypropionic acid derivatives that began in earnest during the 1950s and 1960s as researchers sought to understand the structure-activity relationships within this chemical class. The compound's synthesis and characterization likely occurred as part of broader research programs focused on developing new pharmaceutical intermediates and understanding the biological activities of phenoxy acid derivatives.

The historical significance of this compound is intrinsically linked to the evolution of synthetic organic chemistry techniques that enabled the precise introduction of methoxy substituents onto phenolic compounds and the subsequent formation of ether linkages with carboxylic acid derivatives. Early research in this field was driven by the recognition that subtle structural modifications, such as the position and nature of substituents on aromatic rings, could dramatically alter the biological and chemical properties of organic molecules. The development of this compound represents part of the systematic exploration of positional isomers within the methoxyphenoxypropionic acid family, where researchers investigated how the placement of the methoxy group at different positions on the phenyl ring affected the overall properties and potential applications of the resulting molecules.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing both aromatic ether and carboxylic acid functional groups. The compound is officially designated as 3-(3-methoxyphenoxy)propanoic acid according to systematic naming rules, where the propanoic acid serves as the parent chain, and the 3-methoxyphenoxy group is identified as a substituent attached at the third carbon position. Alternative nomenclature systems have also been employed in the scientific literature, including designations such as 3-methoxybenzenepropanoic acid derivatives and various trade-specific identifiers used by chemical suppliers and research institutions.

The Chemical Abstracts Service registry number for this compound is 49855-03-0, which serves as a unique identifier in chemical databases and regulatory documentation worldwide. The molecular formula is precisely defined as C₁₀H₁₂O₄, with a molecular weight of 196.20 grams per mole, reflecting the presence of ten carbon atoms, twelve hydrogen atoms, and four oxygen atoms within the molecular structure. The compound's systematic identification is further supported by specific spectroscopic and analytical characteristics that distinguish it from related phenoxypropionic acid derivatives.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary organic and medicinal chemistry research stems from its unique structural features that make it a valuable intermediate in synthetic organic chemistry and a subject of investigation for potential therapeutic applications. The compound's structural framework, featuring both aromatic ether and carboxylic acid functionalities, provides multiple sites for chemical modification and derivatization, making it an attractive starting material for the synthesis of more complex molecular structures. Research has demonstrated the utility of this compound in synthetic transformations, including cyclization reactions that can generate heterocyclic systems such as chromanone derivatives, which are important scaffolds in pharmaceutical chemistry.

The medicinal chemistry significance of this compound is enhanced by its relationship to other bioactive phenoxypropionic acid derivatives that have demonstrated therapeutic potential in various biological systems. While this compound itself may not exhibit direct pharmacological activity, its structural similarity to known bioactive molecules makes it a valuable tool for structure-activity relationship studies and medicinal chemistry optimization programs. The presence of the methoxy group at the meta position of the phenyl ring provides specific electronic and steric properties that can influence molecular interactions with biological targets, making it an important component in the rational design of new therapeutic agents.

The compound's role in advancing fundamental understanding of chemical reactivity patterns has contributed to the broader knowledge base in organic chemistry, particularly in areas related to aromatic substitution reactions, ether formation mechanisms, and carboxylic acid chemistry. Research investigations utilizing this compound have provided insights into the electronic effects of methoxy substituents on aromatic systems and their influence on subsequent chemical transformations. The systematic study of this compound and its derivatives has enhanced the scientific community's understanding of how structural modifications can be employed to fine-tune molecular properties for specific applications in both academic research and industrial development programs.

Propiedades

IUPAC Name |

3-(3-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-3-2-4-9(7-8)14-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTUZDBNDYMNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409550 | |

| Record name | 3-(3-Methoxyphenoxy)propionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49855-03-0 | |

| Record name | 3-(3-Methoxyphenoxy)propionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-METHOXYPHENOXY)PROPIONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Stock Solution Preparation and Formulation

A practical aspect of working with 3-(3-Methoxyphenoxy)propionic acid is preparing stock solutions for experimental and in vivo use. According to GlpBio, stock solutions of this compound can be prepared at various molarities by dissolving precise amounts of the compound in solvents such as DMSO, PEG300, Tween 80, corn oil, and water. The preparation involves:

- Dissolving the compound in DMSO to create a master stock solution.

- Sequential addition of co-solvents (PEG300, Tween 80, water, or corn oil) with mixing and clarification at each step.

- Use of physical methods such as vortexing, ultrasound, or hot water bath to aid dissolution.

- Ensuring clarity of the solution before adding the next solvent to avoid precipitation.

Stock Solution Preparation Table:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 5.0968 | 25.4842 | 50.9684 |

| 5 mM Solution Volume (mL) | 1.0194 | 5.0968 | 10.1937 |

| 10 mM Solution Volume (mL) | 0.5097 | 2.5484 | 5.0968 |

This data enables precise preparation of solutions at desired concentrations for research or pharmacological studies.

Synthetic Routes and Chemical Preparation

While direct literature on the synthesis of this compound is limited, insights can be drawn from structurally related compounds such as S-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, which share the methoxyphenoxy and propionic acid functionalities. Patents and research articles describe multi-step synthetic processes involving:

- Reaction of aromatic ketones (e.g., benzophenone) with methyl chloroacetate in the presence of sodium methoxide to form epoxy esters.

- Subsequent hydrolysis and rearrangement steps to yield hydroxy-methoxy diphenyl propionic acid derivatives.

- Resolution of racemic mixtures by reaction with chiral amines (e.g., (S)-1-(4-nitrophenyl)ethylamine) to obtain enantiomerically pure products.

Typical Synthetic Scheme (Adapted from Related Compounds):

| Step | Reaction Details | Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of benzophenone with methyl chloroacetate in toluene, catalyzed by sodium methoxide | -10 to -5 °C, 90 min addition | Formation of methyl 3,3-diphenyl 2,3-epoxy propionate |

| 2 | Acid-catalyzed rearrangement in methanol with p-toluene sulfonic acid | 25-55 °C, 2 h | Formation of methyl-2-hydroxy-3-methoxy-3,3-diphenyl propionate |

| 3 | Hydrolysis with sodium hydroxide | 90-95 °C, 1 h | Formation of 2-hydroxy-3-methoxy-3,3-diphenyl propionic acid |

| 4 | Resolution with chiral amine in methyl tert-butyl ether (MTB) | Reflux, followed by cooling | Isolation of enantiomerically pure acid |

Yields for these steps are generally high, with purity reaching above 95% after purification.

Analytical and Purification Notes

- Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with reported purities up to 99.9% after purification.

- Crystallization steps involve cooling the reaction mixture to 5–10 °C and maintaining for several hours to precipitate the product.

- Organic solvents such as ethyl acetate, hexane, and methyl tert-butyl ether are used for washing and recrystallization.

- pH adjustments during hydrolysis and isolation steps are critical, typically adjusted to acidic pH (2–3) to precipitate the acid form.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Benzophenone, methyl chloroacetate, sodium methoxide |

| Solvents | Toluene, methanol, methyl tert-butyl ether, ethyl acetate, hexane |

| Catalysts/Acids | Sodium methoxide, p-toluene sulfonic acid, hydrochloric acid |

| Temperature range | -10 to 95 °C depending on step |

| Reaction time | 30 min to 2 hours per step |

| Purification | Filtration, recrystallization, washing |

| Yield | Up to 95% per step |

| Purity | Up to 99.9% by HPLC |

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methoxyphenoxy)propionic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on charcoal (Pd/C) is commonly used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-(3-Methoxyphenoxy)propionic acid serves primarily as a pharmaceutical intermediate . Its derivatives are explored for their potential therapeutic effects, particularly in the development of drugs targeting metabolic disorders and inflammation.

Case Study: Antidiabetic Properties

A study published in Nutrients investigated the effects of related compounds on metabolic conditions in high-fat diet-induced obese mice. The research indicated that derivatives of this compound exhibited antidiabetic properties , improving insulin sensitivity and reducing hepatic steatosis. This suggests potential applications in developing treatments for diabetes and obesity-related conditions .

Biochemical Research

Research has shown that this compound can influence various biological pathways, particularly those related to metabolism and muscle function.

Muscle Strength and Endurance

A recent investigation assessed the impact of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (a derivative) on muscle strength and endurance in mice. The findings revealed that administration enhanced grip strength and inhibited protein catabolism induced by exhaustive exercise, indicating its potential utility in sports medicine and rehabilitation .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Pharmaceutical Intermediates | Drug development for metabolic disorders | Enhances insulin sensitivity |

| Biochemical Research | Muscle strength enhancement | Inhibits protein catabolism during exercise |

| Nutritional Studies | Effects on obesity and metabolic health | Improves metabolic conditions in high-fat diet models |

Mecanismo De Acción

The mechanism of action of 3-(3-Methoxyphenoxy)propionic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .

Comparación Con Compuestos Similares

3-(4-Hydroxy-3-Methoxyphenyl)propionic Acid (HMPA)

- Structure : Contains a hydroxyl (-OH) at the para position and a methoxy group at the meta position of the phenyl ring.

- Molecular Formula : C₁₀H₁₂O₄; Molecular Weight : 196.20 g/mol .

- Key Properties: Produced via microbial metabolism of polyphenols (e.g., ferulic acid) in the colon . Exhibits antioxidant and anti-inflammatory properties, as demonstrated in in vitro and in vivo studies . Detected in human plasma as a biomarker of polyphenol-rich food intake .

3-(2-Hydroxyphenyl)propionic Acid

3-(3-Hydroxyphenyl)propionic Acid

3-(2,4-Dihydroxyphenyl)propionic Acid

- Structure : Two hydroxyl groups at the ortho and para positions.

- Molecular Formula : C₉H₁₀O₄; Molecular Weight : 182.17 g/mol .

- Key Properties :

Comparative Data Table

Key Research Findings

- Biodegradation Pathways :

- Biological Activity :

Actividad Biológica

3-(3-Methoxyphenoxy)propionic Acid (CAS No. 49855-03-0) is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research on the compound's biological effects, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a phenyl ring substituted with a methoxy group and a propionic acid moiety. This specific arrangement of functional groups is believed to influence its biological properties significantly.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. The compound's ability to scavenge free radicals has been documented, suggesting its potential role in protecting cellular components from oxidative damage .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. For instance, it has been reported to reduce levels of TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli. This suggests that the compound may have therapeutic applications in conditions characterized by chronic inflammation .

Metabolic Effects

Recent studies have explored the impact of this compound on metabolic health. In animal models, supplementation with this compound has been associated with improved lipid metabolism and reduced adiposity in high-fat diet-induced obesity models. The mechanism appears to involve modulation of gut microbiota and enhancement of lipid catabolism pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with G protein-coupled receptors (GPCRs), particularly GPR41, which is implicated in metabolic regulation and energy homeostasis .

- Gene Expression Modulation : It influences the expression of genes related to inflammation and metabolism, potentially enhancing muscle strength and reducing protein catabolism during exercise .

- Gut Microbiota Modulation : The compound acts as a prebiotic, promoting beneficial gut bacteria that further contribute to its anti-inflammatory and metabolic effects .

Study 1: Effects on Obesity

A study conducted on mice fed a high-fat diet demonstrated that those supplemented with this compound exhibited significant weight loss compared to controls. Histological analysis revealed reduced hepatic steatosis, indicating improved liver health associated with the compound's administration .

Study 2: Muscle Strength Enhancement

In another investigation focusing on exercise performance, subjects receiving this compound showed enhanced grip strength and reduced markers of muscle damage post-exercise. This suggests potential applications in sports nutrition and recovery .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 3-(3-Methoxyphenoxy)propionic Acid, and how can reaction conditions be optimized?

The compound is synthesized via catalytic hydrogenation of its unsaturated precursor using palladium on charcoal under H₂ gas . Key optimization parameters include catalyst loading (5–10% w/w), hydrogen pressure (1–3 atm), and reaction temperature (25–50°C). Post-reaction purification typically involves recrystallization from ethanol/water mixtures. Yield improvements (>80%) require strict control of moisture and inert gas environments to prevent side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the methoxy group (δ ~3.8 ppm) and propionic acid backbone (δ ~2.5–2.8 ppm). Infrared spectroscopy (IR) identifies key functional groups: C=O stretching (~1700 cm⁻¹) and O–CH₃ (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₂O₃, 180.2005 g/mol) . For structural validation, compare data with NIST Standard Reference Database entries .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight containers under nitrogen at –20°C to prevent oxidation. Solubility in ethanol (~2 mg/mL) and DMSO (~1 mg/mL) allows stock solutions, but aqueous buffers (e.g., PBS) should be prepared fresh daily to avoid hydrolysis. Stability studies using HPLC under varying pH/temperature conditions are recommended to assess degradation kinetics .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., amyloid-β inhibition vs. osteoclast modulation) may arise from differences in assay conditions (e.g., pH, solvent residues) or compound purity. Conduct orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based resorption assays) and validate purity via GC/Titration (>98%) . Cross-reference metabolite profiles using LC-MS to rule out degradation products .

Q. How can computational methods enhance mechanistic studies of this compound?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations predict interactions with targets like RANKL or Aβ42. Parameterize the methoxy group’s electron-donating effects using density functional theory (DFT) to model electronic configurations. Validate predictions with mutagenesis or isotopic labeling (e.g., ¹⁸O tracing in ester hydrolysis) .

Q. What advanced derivatization approaches expand the utility of this compound in chemical libraries?

Introduce functional groups via esterification (e.g., methyl ester for increased lipophilicity) or amidation (e.g., coupling with amines for peptidomimetics). Fluorinated analogs (e.g., 3,5-difluoro substitution) improve metabolic stability, synthesized via Pd-catalyzed cross-coupling . Monitor reaction progress using TLC (silica gel, UV detection) and characterize derivatives via X-ray crystallography .

Q. How can researchers assess the environmental impact of this compound during disposal?

Perform ecotoxicity assays (e.g., Daphnia magna acute toxicity, OECD 202) and biodegradation studies (OECD 301B). Partner with certified waste management firms for neutralization (e.g., alkaline hydrolysis at pH >12) . Quantify residual traces in wastewater via UPLC-MS/MS with detection limits <0.1 ppb .

Methodological Considerations

Q. What analytical workflows ensure reproducibility in studies involving this compound?

- Purity Validation : Use GC with flame ionization detection (FID) and internal standards (e.g., n-dodecane) .

- Bioactivity Assays : Include solvent controls (e.g., <0.1% DMSO) and reference compounds (e.g., chlorogenic acid for polyphenol comparisons) .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra/kinetic data in repositories like Zenodo .

Q. How to design dose-response experiments for in vivo models using this compound?

Administer the compound via oral gavage (5–80 mg/kg in rodents) and measure plasma pharmacokinetics (Cₘₐₓ, Tₘₐₓ) using LC-MS/MS. For neuroactivity studies, confirm blood-brain barrier penetration via brain/plasma ratio calculations. Pair with knockout models (e.g., Aβ42-transgenic mice) to isolate target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.